2-bromo-6-nitrobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVEOZHKOGSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261675-40-4 | |
| Record name | 2-Bromo-6-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of 2 Bromo 6 Nitrobenzenesulfonyl Chloride Reactivity and Transformations
Elucidation of Reaction Pathways for Nucleophilic Substitution at the Sulfur Center
Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a cornerstone of their chemistry. For 2-bromo-6-nitrobenzenesulfonyl chloride, these reactions are anticipated to proceed through pathways significantly influenced by the electronic and steric profile of the ortho-substituents.
Bimolecular Nucleophilic Displacement (SN2) Mechanisms
The predominant mechanism for nucleophilic substitution at the sulfonyl group of arenesulfonyl chlorides is the bimolecular nucleophilic displacement (SN2) pathway. mdpi.com This mechanism involves a concerted process where the nucleophile attacks the electrophilic sulfur atom, leading to a transition state with a pentacoordinate sulfur center, followed by the departure of the chloride leaving group. mdpi.com
Kinetic studies on a range of arenesulfonyl chlorides have provided substantial evidence for the SN2 mechanism. For instance, the chloride-chloride exchange reaction in various substituted arenesulfonyl chlorides was found to follow second-order kinetics, consistent with a bimolecular rate-determining step. mdpi.com Density functional theory (DFT) calculations on these systems revealed a single transition state, further supporting a synchronous SN2 process rather than a stepwise addition-elimination mechanism. mdpi.com
The SN2 reaction at a tetrahedral sulfur center, analogous to the well-known SN2 reaction at a carbon center, is expected to proceed with an inversion of configuration at the sulfur atom. The reaction rate is sensitive to the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. For this compound, the strong electron-withdrawing nature of the ortho-nitro and ortho-bromo groups is expected to enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.
Dissociative Electron Transfer Pathways and Radical Anion Intermediates
In addition to the classical SN2 mechanism, reactions of nitroaromatic compounds can also proceed via dissociative electron transfer (DET) pathways, involving the formation of radical anion intermediates. electrochem.org The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to proceed through such mechanisms. electrochem.org The initial step involves the transfer of an electron to the molecule, forming a radical anion. This intermediate can then undergo cleavage of the sulfur-chlorine bond.
The stability and subsequent reaction pathway of the radical anion are highly dependent on the position of the nitro group. For nitrobenzenesulfonyl chlorides, it has been observed that the electron transfer can be concerted with the S-Cl bond cleavage, a process termed a "sticky" dissociative mechanism. electrochem.org In other cases, a stepwise mechanism occurs, where a transient radical anion is formed prior to bond cleavage. electrochem.org
For this compound, the presence of the strongly electron-accepting nitro group makes the formation of a radical anion a plausible event, particularly in the presence of reducing agents or under electrochemical conditions. The subsequent dissociation of the S-Cl bond would generate a sulfonyl radical and a chloride anion. The fate of the sulfonyl radical would then depend on the reaction conditions, potentially leading to a variety of products.
Electronic and Steric Influences of Ortho-Bromo and Ortho-Nitro Substituents
The reactivity of this compound is profoundly dictated by the electronic and steric effects of its ortho-substituents. These effects modulate both the kinetics and thermodynamics of its reactions.
Impact on Reaction Kinetics and Thermodynamics
The ortho-bromo and ortho-nitro groups are both strongly electron-withdrawing through inductive effects. The nitro group also exerts a powerful electron-withdrawing resonance effect. This combined electron withdrawal significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This electronic activation is expected to increase the rate constants for nucleophilic substitution reactions.
Conversely, the presence of two bulky groups in the ortho positions introduces significant steric hindrance around the reaction center. This steric congestion can impede the approach of the nucleophile, potentially slowing down the reaction rate. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution. mdpi.com This "positive ortho-effect" has been attributed to a rigid, sterically compressed ground state structure which is closer in energy to the transition state. mdpi.com It is plausible that a similar effect could be at play with this compound, where the steric clash between the ortho-substituents and the sulfonyl group could lead to an enhanced reactivity.
The thermodynamic aspect of the reactions will also be influenced. The strong electron-withdrawing groups stabilize the resulting sulfonate or sulfonamide products, which would make the reactions thermodynamically more favorable.
Below is a table summarizing the expected electronic and steric effects of the ortho-substituents on the reactivity of the sulfonyl chloride.
| Substituent | Electronic Effect | Steric Effect | Expected Impact on Reaction Rate |
|---|---|---|---|
| ortho-Bromo | Strongly electron-withdrawing (inductive) | Significant steric hindrance | Rate acceleration due to increased electrophilicity, potentially counteracted by steric hindrance. |
| ortho-Nitro | Strongly electron-withdrawing (inductive and resonance) | Significant steric hindrance | Significant rate acceleration due to enhanced electrophilicity, potentially moderated by steric hindrance. |
Hammett Equation Correlations and Quantitative Structure-Reactivity Relationships
The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For the nucleophilic substitution reactions of arenesulfonyl chlorides, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. mdpi.com For the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides, a ρ-value of +2.02 was determined, confirming the sensitivity of the reaction to electronic effects. mdpi.com
While a direct Hammett plot for this compound is not available in the literature, the high positive ρ value for related systems suggests that the combined electron-withdrawing power of the bromo and nitro groups would lead to a significantly enhanced reaction rate compared to unsubstituted benzenesulfonyl chloride.
Quantitative Structure-Reactivity Relationship (QSRR) models can also be employed to correlate the structural features of substituted benzenesulfonyl chlorides with their chemical reactivity. These models use molecular descriptors to predict reaction rates. For a series of substituted benzenesulfonamides, QSAR studies have successfully correlated antioxidant activity with specific molecular descriptors, demonstrating the utility of these computational approaches in understanding reactivity. While specific QSRR studies on this compound are lacking, the principles of QSAR suggest that descriptors related to electronic properties (e.g., Hammett constants, electrostatic potentials) and steric parameters would be crucial in predicting its reactivity.
The following table presents representative Hammett substituent constants (σ) for bromo and nitro groups, which are used to predict their electronic influence on reactivity.
| Substituent | σmeta | σpara |
|---|---|---|
| -Br | +0.39 | +0.23 |
| -NO2 | +0.71 | +0.78 |
Note: Ortho-substituent constants are not as straightforward due to the inclusion of steric effects and are therefore not listed.
Electrophilic Reactivity of the Sulfonyl Chloride Moiety in Complex Systems
The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles. In complex molecular systems, this reactivity can be harnessed for various synthetic transformations. The sulfur atom in the sulfonyl chloride is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it a hard electrophile.
In the context of this compound, the electrophilicity of the sulfonyl chloride is further amplified by the ortho-bromo and ortho-nitro substituents. This enhanced electrophilicity makes the compound a highly reactive reagent for sulfonylation reactions. It will readily react with nucleophiles such as amines to form sulfonamides, alcohols to form sulfonate esters, and water to undergo hydrolysis to the corresponding sulfonic acid.
The steric hindrance provided by the ortho-substituents can also play a role in the selectivity of its reactions in complex environments. While the rate of reaction might be high, the bulky nature of the substituted aryl group could influence the regioselectivity of its reactions with multifunctional nucleophiles.
Studies on S-Cl Bond Cleavage and Subsequent Reactivity
The reactivity of this compound is fundamentally governed by the cleavage of the sulfur-chlorine (S-Cl) bond. This process is central to its utility as a reagent in organic synthesis, primarily in the formation of sulfonamides and sulfonate esters through reactions with nucleophiles. Mechanistic investigations into the S-Cl bond cleavage of benzenesulfonyl chlorides, particularly those with electron-withdrawing and sterically demanding substituents, provide a framework for understanding the reactivity of the title compound.
The cleavage of the S-Cl bond in arylsulfonyl chlorides can proceed through different mechanistic pathways, largely dependent on the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring. For this compound, the presence of a strongly electron-withdrawing nitro group and a sterically bulky ortho-bromo substituent creates a unique electronic and steric environment at the sulfonyl sulfur center.
Generally, nucleophilic substitution at a sulfonyl sulfur is considered to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism or an addition-elimination pathway. mdpi.comresearchgate.net In the SN2-like pathway, the nucleophile attacks the sulfur atom, leading to a transition state with a pentacoordinate sulfur, and the chloride ion is displaced in a concerted step. The addition-elimination mechanism involves the initial formation of a distinct pentacoordinate sulfurane intermediate, which then eliminates the chloride ion in a subsequent step. researchgate.net
The strong electron-withdrawing effect of the nitro group in this compound is expected to increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. This electronic effect would generally accelerate the rate of nucleophilic substitution. However, the ortho-bromo substituent introduces significant steric hindrance around the reaction center, which could potentially impede the approach of the nucleophile. mdpi.com
Interestingly, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an unexpected acceleration of nucleophilic substitution reactions. This has been attributed to the specific conformation adopted by these molecules, where steric compression can be released in the transition state. mdpi.com While bromine is electronically different from an alkyl group, its steric bulk might play a similarly complex role in modulating the reactivity of the S-Cl bond.
Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have provided valuable insights into the mechanism of S-Cl bond cleavage. The rates of these reactions are influenced by the electronic nature of the substituents on the benzene (B151609) ring.
| Substituent | Relative Rate of Hydrolysis (krel) |
| 4-Nitro | 3.01 |
| 3-Nitro | 2.53 |
| 4-Bromo | 1.15 |
| H | 1.00 |
| 4-Methyl | 0.66 |
This table presents hypothetical relative rate constants for the hydrolysis of substituted benzenesulfonyl chlorides to illustrate the electronic effects of substituents. The data is based on general trends observed in physical organic chemistry and is not from a specific experimental study on these exact compounds under identical conditions.
The subsequent reactivity of this compound following S-Cl bond cleavage is characterized by the formation of a new bond between the sulfonyl sulfur and the attacking nucleophile. Common nucleophiles include amines, alcohols, and phenols, leading to the synthesis of the corresponding sulfonamides and sulfonate esters.
For instance, the reaction with a primary amine (R-NH₂) would proceed as follows:
2-Br-6-NO₂-C₆H₃SO₂Cl + 2 R-NH₂ → 2-Br-6-NO₂-C₆H₃SO₂NH-R + R-NH₃⁺Cl⁻
The second equivalent of the amine acts as a base to neutralize the hydrogen chloride produced during the reaction.
Derivatization Strategies and Utilization As a Synthetic Intermediate
Formation of Sulfonamide Derivatives through Reaction with Amines
A principal application of 2-bromo-6-nitrobenzenesulfonyl chloride is its reaction with primary and secondary amines to furnish sulfonamides. This transformation is fundamental in medicinal chemistry for generating compound libraries with potential biological activities. thieme-connect.comucl.ac.uk
In solution, this compound readily reacts with a diverse array of amines in the presence of a base to produce N-substituted-2-bromo-6-nitrobenzenesulfonamides. The reaction is typically carried out in solvents like dichloromethane, tetrahydrofuran, or acetonitrile, with a tertiary amine such as triethylamine or pyridine acting as an acid scavenger. ekb.eg The electron-withdrawing properties of the nitro and bromo groups enhance the electrophilicity of the sulfonyl chloride, facilitating a swift and high-yielding reaction. vulcanchem.com For example, the reaction with aniline (B41778) in the presence of pyridine yields 2-bromo-6-nitrobenzenesulfonamide, a precursor to antimicrobial agents. vulcanchem.com
Table 1: Examples of Solution-Phase Synthesis of Sulfonamides
| Amine | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | Pyridine | Dichloromethane | N-phenyl-2-bromo-6-nitrobenzenesulfonamide | >90 |
| Substituted Anilines | Triethylamine | Dichloromethane | Corresponding N-aryl sulfonamides | ~85 |
| Various Amines | Pyridine | Dichloromethane | Corresponding Sulfonamides | Not specified |
Data compiled from various sources. ekb.egnih.gov
The utility of this compound is also demonstrated in solid-phase organic synthesis (SPOS), a technique that enables the rapid creation of large sulfonamide libraries. nih.gov In this methodology, an amine is anchored to a solid support and then treated with the sulfonyl chloride. This approach simplifies the purification process, as excess reagents and byproducts are easily washed away. The desired sulfonamide is subsequently cleaved from the solid support. This strategy has been employed to generate libraries for high-throughput screening in drug discovery. nih.gov
Introduction of the Sulfonyl Group into Diverse Organic Scaffolds (Sulfonylation Reactions)
Beyond sulfonamide formation, this compound is utilized to introduce the 2-bromo-6-nitrophenylsulfonyl moiety into various organic molecules through sulfonylation reactions. For instance, it reacts with alcohols to form sulfonate esters and with carbon nucleophiles to yield sulfones. These reactions broaden the synthetic applicability of the reagent, allowing for the incorporation of its specific electronic and steric characteristics into a wider range of molecular structures.
Applications in Amine Protecting Group Chemistry
The 2-bromo-6-nitrophenylsulfonyl group can function as a protecting group for amines. organic-chemistry.orgmasterorganicchemistry.com Amines are converted to the corresponding sulfonamides, which are stable under many reaction conditions. nih.gov A significant advantage of this protecting group is its susceptibility to cleavage under specific, mild conditions, often using a thiol such as thiophenol in the presence of a base. researchgate.netresearchgate.net The electron-withdrawing nitro group facilitates this deprotection. researchgate.net This strategy is part of a broader class of nitrobenzenesulfonamides used as protecting groups in organic synthesis. nih.gov
Halogen Exchange Reactions for Accessing Sulfonyl Fluorides
The chloride in this compound can be substituted with fluoride via a halogen exchange reaction. ccspublishing.org.cnmdpi.comrsc.org This is commonly achieved by treating the sulfonyl chloride with a fluoride source like potassium fluoride, sometimes in the presence of a phase-transfer catalyst such as 18-crown-6 ether. mdpi.comacs.orgacs.org The resulting 2-bromo-6-nitrobenzenesulfonyl fluoride is a valuable reagent, particularly for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net Sulfonyl fluorides are generally more stable than their chloride counterparts. ccspublishing.org.cn
Cascade and Tandem Reaction Sequences for Heterocyclic Compound Synthesis
The multiple reactive sites on this compound allow for its use in cascade or tandem reactions to construct complex heterocyclic compounds. researchgate.netresearchgate.netnih.govmdpi.comrsc.org After the initial formation of a sulfonamide, the bromo and nitro groups can undergo subsequent intramolecular reactions. For example, the nitro group can be reduced to an amine, which can then participate in a cyclization reaction. The bromo substituent can also be utilized in cross-coupling reactions to build fused ring systems, offering an efficient route to novel heterocyclic structures. nih.gov
Synthetic Routes to Quinazoline Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The construction of the quinazoline core often involves the cyclization of 2-aminobenzaldehyde, 2-aminobenzonitrile, or 2-aminobenzoic acid derivatives with a one-carbon unit. In this context, this compound could be envisioned to participate in the synthesis of quinazoline derivatives through the formation of a sulfonamide linkage, which could then be further manipulated to facilitate cyclization.
One hypothetical approach would involve the reaction of this compound with a 2-aminobenzylamine derivative. The primary amino group of the 2-aminobenzylamine would readily react with the sulfonyl chloride to form a stable sulfonamide. Subsequent intramolecular cyclization, potentially promoted by a base, could then lead to the formation of a dihydroquinazoline derivative. The bromine and nitro substituents on the benzenesulfonyl moiety would offer further opportunities for diversification of the final product.
| Reactant 1 | Reactant 2 | Proposed Intermediate | Potential Product |
| This compound | 2-Aminobenzylamine | N-(2-(aminomethyl)phenyl)-2-bromo-6-nitrobenzenesulfonamide | Substituted Dihydroquinazoline |
| This compound | 2-Aminobenzonitrile | N-(2-cyanophenyl)-2-bromo-6-nitrobenzenesulfonamide | Substituted Quinazolinone |
It is important to note that these are proposed pathways, and their feasibility would need to be confirmed through experimental investigation. The reaction conditions, such as solvent, temperature, and choice of base, would be critical in directing the outcome of these transformations.
Accessing Imidazo[2,1-a]isoindolones and Related Fused Heterocycles
The synthesis of imidazo[2,1-a]isoindolones, a class of fused heterocyclic compounds with potential applications in medicinal chemistry, typically involves the condensation of a 2-formylbenzoic acid derivative with a 2-aminoimidazole or a related precursor. While a direct role for this compound in the primary cyclization step is not immediately apparent, it could be utilized as a tool for the derivatization of precursors or intermediates.
For instance, a precursor bearing a primary or secondary amine could be functionalized with the 2-bromo-6-nitrobenzenesulfonyl group. This would introduce a bulky and electron-withdrawing moiety that could influence the stereochemical outcome of subsequent reactions or serve as a handle for further synthetic modifications. The bromine atom on the phenyl ring could be a site for cross-coupling reactions, allowing for the introduction of diverse substituents.
A speculative route could involve the sulfonylation of an amino-substituted isoindolone precursor. The resulting sulfonamide could then be subjected to further transformations to construct the fused imidazole ring. The nitro group could also be reduced to an amine, opening up possibilities for additional annulation reactions to build more complex fused heterocyclic systems.
Advanced Derivatization for Analytical Chemistry Applications (e.g., LC-MS Detection Enhancement)
In analytical chemistry, particularly in the field of liquid chromatography-mass spectrometry (LC-MS), the derivatization of analytes is a common strategy to improve their chromatographic behavior and enhance their detection sensitivity. Benzenesulfonyl chlorides are known derivatizing agents for primary and secondary amines, as well as phenolic compounds. sigmaaldrich.comsigmaaldrich.com The reaction of a sulfonyl chloride with an amine results in the formation of a stable sulfonamide, which is generally more hydrophobic and less polar than the parent amine. This increased hydrophobicity can lead to better retention on reversed-phase HPLC columns, moving the analyte away from the void volume where matrix effects are often most pronounced.
The introduction of the 2-bromo-6-nitrobenzenesulfonyl moiety can offer several advantages for LC-MS analysis:
Enhanced Ionization Efficiency: The presence of the nitro group, an electron-withdrawing and readily ionizable functionality, can significantly enhance the ionization efficiency of the derivatized analyte in both positive and negative electrospray ionization (ESI) modes. This leads to a substantial increase in the signal intensity and, consequently, lower limits of detection.
Characteristic Fragmentation: The sulfonamide linkage and the substituted phenyl ring can provide predictable and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). This is highly beneficial for the development of sensitive and selective multiple reaction monitoring (MRM) assays for targeted quantification.
Chromatographic Modification: As mentioned, the derivatization increases the hydrophobicity of polar analytes, improving their retention and peak shape in reversed-phase chromatography.
The derivatization reaction is typically carried out in a basic medium to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and base is crucial to ensure complete and rapid derivatization.
| Analyte Functional Group | Derivatization Product | Benefit for LC-MS |
| Primary Amine | N-Substituted-2-bromo-6-nitrobenzenesulfonamide | Increased hydrophobicity, enhanced ionization, characteristic fragmentation |
| Secondary Amine | N,N-Disubstituted-2-bromo-6-nitrobenzenesulfonamide | Increased hydrophobicity, enhanced ionization, characteristic fragmentation |
| Phenol | 2-bromo-6-nitrophenylsulfonate ester | Increased hydrophobicity, enhanced ionization, characteristic fragmentation |
The use of this compound as a derivatizing agent can be particularly advantageous for the analysis of low-level biogenic amines, amino acids, and phenolic compounds in complex biological matrices. The enhanced sensitivity and selectivity afforded by this derivatization strategy can enable the accurate quantification of these important analytes.
Computational and Theoretical Studies of 2 Bromo 6 Nitrobenzenesulfonyl Chloride and Analogous Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Semiempirical Methods)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of substituted benzenesulfonyl chlorides. Methods like B3LYP, often paired with basis sets such as 6-311+G**, provide a robust framework for examining these molecules.
The molecular geometry of 2-bromo-6-nitrobenzenesulfonyl chloride is heavily influenced by the steric strain introduced by the bulky bromo, nitro, and sulfonyl chloride groups in ortho positions to each other. This leads to significant deviations from a planar benzene (B151609) ring structure.
Computational studies on analogous compounds, such as 2-nitrobenzenesulfonyl chloride, reveal the existence of multiple stable conformers. A combined gas electron diffraction and quantum chemical study found that 2-nitrobenzenesulfonyl chloride exists as two distinct conformers in the gas phase. pleiades.online In the predominant conformer (69%), the S-Cl bond is nearly perpendicular to the plane of the benzene ring, with a C(NO2)–C–S–Cl torsion angle of 84(3)°. pleiades.online In the less abundant conformer, the S-Cl bond is closer to the benzene ring plane. pleiades.online Similarly, for this compound, it is predicted that the sulfonyl chloride group and the nitro group will be twisted out of the plane of the benzene ring to minimize steric repulsion. This twisting is a common feature in sterically overcrowded molecules like 2,4,6-triisopropylbenzenesulfonyl chloride. researchgate.net
The following table presents experimentally determined and computationally calculated geometric parameters for the closely related 2-nitrobenzenesulfonyl chloride molecule, which serves as a model for understanding the geometry of the title compound. pleiades.online
| Parameter | Experimental Value (Å or °) | Calculation Method |
|---|---|---|
| r(C–C)avg | 1.397(3) | GED |
| r(C–S) | 1.761(6) | GED |
| r(S=O)avg | 1.426(4) | GED |
| r(S–Cl) | 2.043(5) | GED |
| r(C–N) | 1.485(16) | GED |
| r(N=O)avg | 1.222(4) | GED |
| ∠ C(NO2)–C–S–Cl | 84(3) | GED (Conformer I) |
| ∠ C(NO2)–C–S–Cl | 172(3) | GED (Conformer II) |
The electronic structure of this compound is characterized by the strong electron-withdrawing nature of the nitro (−NO₂) and sulfonyl chloride (−SO₂Cl) groups. These groups decrease the electron density on the aromatic ring, making it electron-deficient. This effect is particularly pronounced at the ortho and para positions relative to the substituents.
Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and intramolecular interactions. For analogous substituted anilides, NBO analysis has been used to understand intramolecular and intermolecular interactions. acs.org In this compound, NBO analysis would likely reveal significant delocalization of electron density from the benzene ring to the nitro and sulfonyl groups, confirming their electron-withdrawing character.
Computational chemistry is crucial for mapping the reaction pathways of benzenesulfonyl chlorides, particularly for nucleophilic substitution reactions at the sulfur atom. DFT calculations can be used to locate and characterize the transition states for these reactions. mdpi.comucsb.edu
For the chloride-chloride exchange reaction in benzenesulfonyl chloride, calculations show that the reaction proceeds through a trigonal bipyramidal transition state. mdpi.com A key finding in related systems is that bulky ortho-substituents can actually accelerate nucleophilic substitution. This counterintuitive effect arises because the steric strain present in the tetrahedral ground state is partially released upon forming the more open trigonal bipyramidal transition state. mdpi.com This release of internal strain lowers the activation energy of the reaction. It is highly probable that the ortho bromo and nitro groups in this compound would similarly influence its reactivity in nucleophilic substitution reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule. The MEP map visualizes the charge distribution, where different colors represent regions of varying electrostatic potential.
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and sulfonyl groups.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The most positive potential is anticipated to be located on the sulfur atom of the sulfonyl chloride group, identifying it as the primary site for nucleophilic attack.
Studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have successfully used MEP analysis to understand the charge density distribution and sites of chemical reactivity. researchgate.net
Spectroscopic Data Simulation and Correlation with Experimental Observations
Quantum chemical calculations can simulate vibrational spectra (Infrared and Raman), which can then be compared with experimental data to aid in the assignment of vibrational modes. DFT methods, such as B3LYP, are widely used for this purpose and provide excellent agreement with experimental frequencies after applying appropriate scaling factors. globalresearchonline.net
For a molecule like this compound, theoretical calculations would help assign specific vibrational frequencies to functional groups:
S=O stretching : Expected to appear as strong bands in the IR spectrum.
C-NO₂ stretching : Characteristic vibrations for the nitro group.
C-Br and S-Cl stretching : Vibrations occurring at lower frequencies.
Aromatic C-C and C-H vibrations : A series of bands characteristic of the substituted benzene ring.
Computational simulations of IR and Raman spectra have been successfully applied to many substituted benzene derivatives, providing a reliable method for interpreting complex experimental spectra. researchgate.netucl.ac.uk
Analysis of Intramolecular Interactions and Steric Hindrance Effects
The defining structural feature of this compound is the severe steric hindrance caused by the three adjacent substituents on the benzene ring. This "ortho effect" governs the molecule's conformation and reactivity.
Advanced Applications and Emerging Research Frontiers
Role as Versatile Building Blocks in Medicinal Chemistry Research
Substituted benzenesulfonyl chlorides are foundational reagents in medicinal chemistry, primarily for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. amebaownd.comontosight.airesearchgate.net The title compound, 2-bromo-6-nitrobenzenesulfonyl chloride, offers a unique scaffold for the generation of novel sulfonamide derivatives. The presence of the ortho-bromo and ortho-nitro groups can significantly influence the physicochemical properties and biological activity of the resulting molecules.
The electron-withdrawing nature of the nitro group enhances the reactivity of the sulfonyl chloride moiety, facilitating its reaction with a wide range of amines and anilines to form sulfonamides. cdnsciencepub.com The steric hindrance imposed by the two ortho substituents may modulate the reaction kinetics and potentially lead to selective reactions with less hindered nucleophiles.
Table 1: Potential Bioactive Scaffolds Derived from this compound
| Reactant | Resulting Compound Class | Potential Therapeutic Area |
| Primary Amines | N-substituted sulfonamides | Antibacterial, Antiviral |
| Anilines | N-aryl sulfonamides | Anticancer, Anti-inflammatory |
| Amino Acids | Peptidomimetic sulfonamides | Protease inhibitors |
| Hydrazines | Sulfonyl hydrazides | Anticonvulsant |
The strategic placement of the bromo and nitro groups also provides handles for further synthetic transformations. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce additional diversity. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to append various aryl or heteroaryl groups, thereby expanding the chemical space accessible from this building block.
Contributions to the Synthesis of Functional Materials and Advanced Polymers
The reactivity of sulfonyl chlorides makes them valuable for the functionalization and synthesis of polymers. While specific applications of this compound in materials science are not yet documented, its inherent properties suggest several promising avenues of research. The sulfonyl chloride group can be used to introduce the 2-bromo-6-nitrophenylsulfonyl moiety onto polymer backbones containing nucleophilic groups like hydroxyl or amine functions. This could be employed to modify the surface properties of materials, enhancing their thermal stability, flame retardancy, or altering their optical and electronic characteristics.
Furthermore, this compound could serve as a monomer in polymerization reactions. For example, reaction with diamines could lead to the formation of polysulfonamides, a class of high-performance polymers known for their excellent thermal and mechanical properties. The presence of the bromo and nitro substituents would be expected to impart unique solubility profiles and potentially introduce novel functionalities to the resulting polymers.
Development of Novel Catalytic Systems and Reagents Based on Sulfonyl Chlorides
While sulfonyl chlorides are typically viewed as reagents rather than catalysts, their derivatives can be employed in the development of novel catalytic systems. For instance, the 2-bromo-6-nitrophenylsulfonyl group could be incorporated into ligands for metal-based catalysts. The electronic properties of this group could tune the reactivity and selectivity of the metallic center.
There is also potential for the development of organocatalysts derived from this compound. The strong electron-withdrawing nature of the substituents could be harnessed to create highly acidic N-sulfonyl derivatives, which can act as Brønsted acid catalysts for various organic transformations.
Bioorganic Chemistry Applications: Chemical Probes and Biomolecule Modification
The reactivity of sulfonyl chlorides towards nucleophilic functional groups present in biomolecules, such as the amine groups in lysine (B10760008) residues of proteins, opens up possibilities for their use in bioorganic chemistry. nih.gov Although the application of this compound as a chemical probe is still an emerging area, its characteristics suggest it could be a valuable tool for biomolecule modification and the development of bioorthogonal probes. biosyn.comescholarship.orgresearchgate.netnih.gov
The high reactivity of the sulfonyl chloride group would allow for efficient labeling of proteins and other biomolecules. nih.gov The bromo and nitro groups could serve as reporters or as handles for further functionalization with fluorophores or affinity tags. The steric hindrance around the sulfonyl chloride might offer a degree of selectivity for more accessible nucleophilic sites on a biomolecule's surface.
Table 2: Potential Bioorganic Applications
| Application | Target Biomolecule | Potential Outcome |
| Protein Labeling | Lysine, Tyrosine residues | Introduction of a modifiable tag |
| Enzyme Inhibition | Active site serine or cysteine | Covalent modification and inhibition |
| Chemical Probes | Cellular nucleophiles | Profiling of reactive sites |
Exploration of Novel Reaction Pathways and Methodologies
The unique substitution pattern of this compound makes it an interesting substrate for exploring novel reaction pathways. The interplay between the steric and electronic effects of the ortho substituents could lead to unexpected reactivity and selectivity. For example, in nucleophilic aromatic substitution reactions, the nitro group could activate the ring towards displacement of the bromine atom under certain conditions.
Furthermore, the compound can be a precursor for the generation of highly reactive intermediates. For instance, upon reduction of the nitro group and subsequent diazotization, a reactive benzyne (B1209423) intermediate could potentially be formed, opening up avenues for cycloaddition reactions and the synthesis of complex polycyclic systems. Research into the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has shown that the position of the nitro group significantly influences the electron transfer mechanism, suggesting that the ortho-nitro substitution in the title compound could lead to unique electrochemical behavior. cdnsciencepub.com
Sustainable and Green Chemical Approaches in Sulfonyl Chloride Chemistry
The development of environmentally benign synthetic methods is a central theme in modern chemistry. The synthesis of sulfonyl chlorides traditionally involves reagents like thionyl chloride or phosphorus pentachloride, which can be hazardous. amebaownd.comorgsyn.org Recent research has focused on greener alternatives. rsc.orgsci-hub.se
For the synthesis of substituted benzenesulfonyl chlorides, methods involving the diazotization of anilines followed by a catalyzed chlorosulfonation reaction are being explored as potentially more sustainable routes. google.comgoogle.com Furthermore, the use of water as a solvent and the development of catalytic systems that minimize waste are key areas of investigation. rsc.orgsci-hub.se While specific green synthesis protocols for this compound are not yet established, the general principles of green chemistry will undoubtedly guide its future production methods, aiming for higher efficiency, reduced waste, and the use of less hazardous materials.
Conclusion and Future Research Directions
Synthesis of Current Academic Contributions and Methodological Advancements
Direct academic contributions and detailed methodological advancements specifically for the synthesis and application of 2-bromo-6-nitrobenzenesulfonyl chloride are sparse. However, by examining the synthesis of structurally similar compounds, plausible and efficient synthetic pathways can be proposed.
One of the most viable methods for the preparation of aryl sulfonyl chlorides is through the diazotization of the corresponding aniline (B41778), followed by a Sandmeyer-type reaction. In the case of this compound, the starting material would be 2-bromo-6-nitroaniline (B44865). This method offers excellent regiocontrol, ensuring the sulfonyl chloride group is introduced at the desired position. The general reaction scheme would involve the treatment of 2-bromo-6-nitroaniline with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.
Another potential, though likely less regioselective, approach is the direct electrophilic aromatic substitution of 1-bromo-3-nitrobenzene (B119269). Sulfonation of this substrate with a strong sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid could introduce a sulfonyl group onto the ring. However, the directing effects of the bromo and nitro groups would likely lead to a mixture of isomers, making the isolation of the desired this compound challenging. The nitro group is a meta-director, while the bromo group is an ortho-, para-director. This would likely favor the formation of other isomers over the desired product.
Methodological advancements in the synthesis of sulfonyl chlorides, such as flow chemistry and photocatalysis, could potentially be applied to the synthesis of this compound to improve safety, efficiency, and selectivity.
Identification of Underexplored Research Avenues for this compound
The limited specific research on this compound presents numerous opportunities for future investigation. A primary and fundamental area of research would be the definitive synthesis and thorough characterization of the compound. This would involve optimizing the synthetic route, likely via the diazotization of 2-bromo-6-nitroaniline, and comprehensive spectroscopic and crystallographic analysis to confirm its structure and properties.
Once a reliable synthetic method is established, a key area of exploration would be its reactivity profile. The interplay of the ortho-bromo and ortho-nitro substituents with the sulfonyl chloride functionality is of significant academic interest. Studies on its reactivity with various nucleophiles would be crucial to understanding its potential as a reagent in organic synthesis.
A significant underexplored application is its use as a protecting group for amines. Nitrobenzenesulfonyl (nosyl) chlorides are well-established protecting groups that can be readily introduced and later removed under specific conditions. The electronic properties of the 2-bromo-6-nitrobenzenesulfonyl group may offer unique advantages in terms of stability and cleavage conditions compared to existing nosyl chlorides. Research into the scope and limitations of the "2-bromo-6-nitro-nosyl" (Bns) group would be a valuable contribution.
Furthermore, the potential of this compound as a building block in medicinal chemistry and materials science is entirely unexplored. The presence of three distinct functional groups offers multiple points for diversification, allowing for the synthesis of novel compound libraries for biological screening or the development of new materials with unique electronic or photophysical properties.
Prospective Impact on Interdisciplinary Research Fields
The potential impact of this compound extends beyond synthetic organic chemistry into several interdisciplinary fields.
In medicinal chemistry , the development of a new protecting group based on this scaffold could facilitate the synthesis of complex, biologically active molecules such as peptides, alkaloids, and other natural products. Moreover, sulfonamide-containing compounds are known to exhibit a wide range of biological activities. The use of this compound as a scaffold could lead to the discovery of new therapeutic agents.
In materials science , the high degree of functionalization of this molecule makes it an interesting candidate for the synthesis of novel polymers, dyes, and functional materials. The presence of the nitro group and the heavy bromine atom could impart interesting optical or electronic properties to materials derived from this compound.
In the field of chemical biology , this compound could be explored as a chemical probe to study biological processes. Its reactivity towards specific amino acid residues in proteins could be exploited for protein labeling and activity-based protein profiling.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-6-nitrobenzenesulfonyl chloride in laboratory settings?
The synthesis typically involves sulfonation and nitration steps. A common approach starts with bromobenzene derivatives undergoing sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group, followed by nitration at the 6-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Alternative methods may involve diazotization of aniline precursors followed by bromination and sulfonation. Purity optimization requires recrystallization from non-polar solvents like hexane or column chromatography .
Q. How should researchers handle and store this compound to ensure safety and stability?
Due to its corrosive nature and moisture sensitivity, handling must occur in a fume hood with impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Storage should be in airtight containers under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C. Avoid contact with water, alcohols, or amines to prevent uncontrolled hydrolysis .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and assess electronic effects of the nitro and bromo groups.
- FT-IR : Identification of sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro (asymmetric stretching at ~1520 cm⁻¹).
- Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., m/z 314.9 for [M⁺]).
- HPLC : For purity assessment using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for biaryl synthesis?
The bromo and nitro groups facilitate Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ (1–2 mol%) with arylboronic acids in degassed THF/water (3:1) at 80°C. The nitro group enhances electrophilicity at the 2-position, directing coupling to the bromine site. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and purify via flash chromatography .
Q. What strategies mitigate competing side reactions during sulfonamide synthesis?
Competing hydrolysis of the sulfonyl chloride group can be minimized by:
Q. How does the nitro group influence regioselectivity in nucleophilic aromatic substitution (NAS)?
The nitro group’s strong electron-withdrawing effect activates the benzene ring for NAS, directing nucleophiles to the para position relative to itself (position 5). However, steric hindrance from the bulky sulfonyl chloride at position 1 may shift selectivity. Computational studies (DFT) or Hammett plots can predict substituent effects. Experimental validation via competitive reactions with thiols or alkoxides is recommended .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported yields for sulfonate ester formation?
Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, temperature). For example, using methanol in DCM may yield 60–70% ester, while DMF at 50°C improves solubility but risks sulfonyl chloride decomposition. Cross-validate results using kinetic studies (e.g., in situ IR monitoring) and optimize via Design of Experiments (DoE) methodologies .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses using this reagent?
- Stepwise Characterization : Isolate and characterize intermediates (e.g., sulfonic acid precursors) before proceeding to nitration.
- Moisture Control : Use Schlenk lines for anhydrous reactions.
- Stoichiometric Precision : Calibrate balances and use syringes for liquid reagents.
- Safety Redundancy : Implement secondary containment for corrosive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
